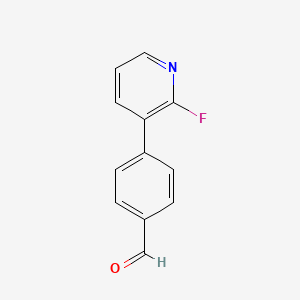
1-Ethynyl-3-(trifluoromethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a cyclohexane ring
Preparation Methods
. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethynyl-3-(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethynyl-3-(trifluoromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-(trifluoromethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity towards specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
1-Ethynyl-3-(trifluoromethyl)cyclohexane can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclohexane: Lacks the ethynyl group, which may result in different reactivity and applications.
1-Ethynylcyclohexane: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group, which can significantly alter its chemical properties and applications.
Properties
Molecular Formula |
C9H11F3 |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1-ethynyl-3-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C9H11F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h1,7-8H,3-6H2 |
InChI Key |
FQPAXPKTJFDFPN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCC(C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


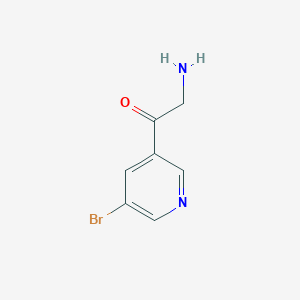
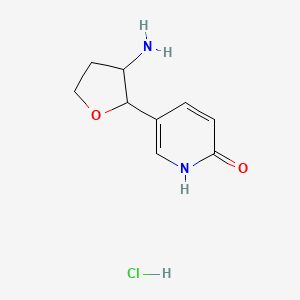
![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13222358.png)
![Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13222359.png)
![1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole](/img/structure/B13222361.png)
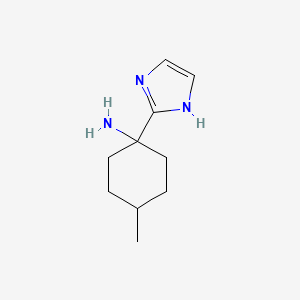
![1-Oxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13222379.png)
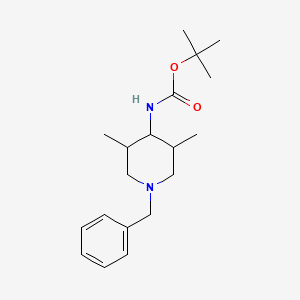
![Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B13222401.png)
![7,7-Dimethyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222410.png)

![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B13222423.png)
![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13222428.png)
